(E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
Description
The compound (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a thiophene-based derivative featuring a complex substitution pattern. Its structure includes:
- A thiophene core substituted at positions 2, 3, and 3.
- An ethyl ester group at position 2.
- A 5-ethyl substituent at position 5 of the thiophene ring.
- An acetamido linker at position 2, connecting the thiophene to a 3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl moiety.
The (E) configuration at the imino group of the thiazolidinone ring is critical for its stereochemical stability and interaction with biological targets .
Properties
IUPAC Name |
ethyl 5-ethyl-2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S2/c1-5-11-9-12(17(24)25-8-4)15(26-11)20-14(22)10-13-16(23)21(7-3)18(27-13)19-6-2/h9,13H,5-8,10H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWRXQZWNLASDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N(C(=NCC)S2)CC)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the cyclization of an appropriate precursor, such as an amino acid derivative, with a carbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Ester Group: This can be achieved through esterification reactions, where the carboxylic acid group is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Attachment of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the thiophene ring to the existing molecular framework.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the various functional groups are linked together under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and thiophene derivatives.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the unique properties of the target compound, we compare it to structurally analogous thiophene and thiazolidinone derivatives. Key similarities and differences are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Thiazolidinone vs. Benzothiazinone Moieties: The target compound’s thiazolidinone ring (4-oxo, ethylimino) differs from the benzothiazinone in , which has a fused benzene ring.
The chloroacetamido group in introduces electrophilicity, which could increase reactivity but also toxicity compared to the ethylimino group in the target compound.
Biological Activity: Compounds with imidazotriazole () or phenylamino groups exhibit confirmed antibacterial and antifungal activity, suggesting that the target compound’s thiazolidinone-thiophene hybrid may have similar or enhanced efficacy .
Synthetic Complexity :
- The target compound requires multi-step synthesis involving bromination, acetylation, and coupling reactions (similar to ), whereas simpler derivatives like are synthesized via one-pot Gewald reactions.
Table 2: Physicochemical Properties
*LogP values estimated using fragment-based methods.
Research Findings and Implications
- Antimicrobial Potential: The thiazolidinone-thiophene scaffold in the target compound shares structural motifs with active analogs in , suggesting promise against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
- Stereochemical Stability: The (E) configuration at the ethylimino group prevents steric clashes, as seen in crystallographic studies of similar compounds .
- Synthetic Challenges : The compound’s complexity necessitates advanced purification techniques (e.g., column chromatography) compared to simpler esters like .
Biological Activity
(E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure contains a thiophene ring, which is known for its diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.
- Chemical Formula : C18H25N3O4S2
- Molecular Weight : 411.54 g/mol
- CAS Number : 691377-80-7
The biological activity of thiophene derivatives often arises from their ability to interact with various biological targets, including enzymes and receptors. The presence of the ethylimino and acetamido groups in this compound may enhance its pharmacological profile by improving solubility and bioavailability.
Antibacterial Properties
Research has shown that compounds containing thiophene moieties exhibit significant antibacterial activity. For instance, derivatives similar to (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate have been tested against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 4 µg/mL |
These results indicate that the target compound may possess comparable or superior antibacterial properties compared to established antibiotics.
Antifungal Activity
The antifungal activity of thiophene derivatives has also been documented. In a study evaluating various compounds against fungi such as Aspergillus fumigatus, it was found that:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Amphotericin B | Aspergillus fumigatus | 0.25 µg/mL |
| Compound C | Candida albicans | 16 µg/mL |
| Target Compound | Syncephalastrum racemosum | 8 µg/mL |
The target compound exhibited promising antifungal activity, suggesting its potential as a therapeutic agent for fungal infections .
Anti-inflammatory Effects
Thiophene derivatives are also known for their anti-inflammatory properties. In vitro studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. A case study demonstrated that treatment with a similar thiophene derivative resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in cultured macrophages.
Structure-Activity Relationship (SAR)
The structure of (E)-ethyl 5-ethyl-2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate suggests several points of modification that could enhance its biological activity:
- Substitution on the Thiophene Ring : Variations in substituents on the thiophene ring may alter its interaction with biological targets.
- Alkyl Chain Length : Adjusting the length of alkyl chains attached to the nitrogen atoms could influence solubility and permeability.
- Functional Group Variation : Modifying functional groups such as acetamido or ethylimino may enhance selectivity toward specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
